Cas no 483-17-0 (Cephaeline)

Cephaeline structure
Cephaeline structure
Product Name:Cephaeline
Numero CAS:483-17-0
MF:C28H38N2O4
MW:466.6123
CID:330838
PubChem ID:442195
Update Time:2024-10-29

Cephaeline Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
    • (1'β)-7',10,11-Trimethoxyemetan-6'-ol
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
    • CEPHAELINE
    • 10,11,7'-Trimethoxy-emetan-6'-ol
    • Cephaelin
    • 7',10,11-Trimethoxyemetan-6'-ol
    • Desmethylemetine
    • QA971541A1
    • Dihydropsychotrine
    • Cepheline
    • NSC32944
    • Cephaelinel
    • (-)-Cephaeline
    • Prestwick2_000428
    • Prestwick3_000428
    • Prestwick1_000428
    • Prestwick0_000428
    • BSPBio_000416
    • SPBio_002355
    • CEPHAELINE [MI]
    • AKOS030242139
    • NS00041514
    • HY-N4118
    • ACon1_001325
    • NCGC00180626-04
    • MEGxp0_001992
    • SR-02000000200-1
    • CHEMBL255708
    • CHEBI:3533
    • SCHEMBL181711
    • GNF-Pf-307
    • NCI60_002878
    • 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
    • 5483-17-0
    • 5853-29-2
    • Q5063249
    • C09390
    • BRD-K80348542-001-01-4
    • DTXSID501016520
    • 483-17-0
    • BDBM50478475
    • CS-0032129
    • Emetan-6'-ol, 7',10,11-trimethoxy-
    • 1ST162321
    • (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • UNII-QA971541A1
    • Thiazole, 2-iodo-5-methyl-
    • EINECS 207-591-6
    • BPBio1_000458
    • Alangine B
    • MS-28608
    • (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
    • BRD-K80348542-339-03-4
    • DTXCID401474711
    • G60956
    • (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • GLXC-20548
    • DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • DA-62210
    • Cephaeline
    • Inchi: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
    • Chiave InChI: DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 466.28300
  • Massa monoisotopica: 466.28315770 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 664
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.2
  • Peso molecolare: 466.6
  • XLogP3: 4.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 115.5 ºC
  • Punto di ebollizione: 569.42°C (rough estimate)
  • Indice di rifrazione: 1.5800 (estimate)
  • Solubilità: Quasi insolubile (0,061 g/l) (25°C),
  • PSA: 63.19000
  • LogP: 4.90710
  • Rotazione specifica: D20 -43.4° (c = 2 in chloroform)

Cephaeline Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • Classe di pericolo:6.1(b)
  • PackingGroup:III
  • Termine di sicurezza:6.1(b)
  • Gruppo di imballaggio:III

Cephaeline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N4118-1mg
Cephaeline
483-17-0 99.77%
1mg
¥1050 2025-04-16
MedChemExpress
HY-N4118-5mg
Cephaeline
483-17-0 99.77%
5mg
¥2200 2025-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-200 mg
Cephaeline
483-17-0 99.88%
200mg
¥33705.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0330-1000mg
Cephaeline
483-17-0 98%
1000mg
$1200 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0330-100mg
Cephaeline
483-17-0 98%
100mg
$350 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0330-20mg
Cephaeline
483-17-0 98%
20mg
$96 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-1 mg
Cephaeline
483-17-0 99.88%
1mg
¥1987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-5 mg
Cephaeline
483-17-0 99.88%
5mg
¥3987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-10 mg
Cephaeline
483-17-0 99.88%
10mg
¥5980.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-25 mg
Cephaeline
483-17-0 99.88%
25mg
¥9987.00 2022-04-26

Cephaeline Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.